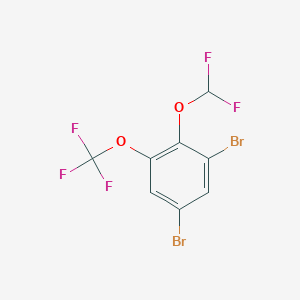

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene

CAS No.: 1803715-30-1

Cat. No.: VC2757593

Molecular Formula: C8H3Br2F5O2

Molecular Weight: 385.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803715-30-1 |

|---|---|

| Molecular Formula | C8H3Br2F5O2 |

| Molecular Weight | 385.91 g/mol |

| IUPAC Name | 1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3Br2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |

| Standard InChI Key | OOFTYIQRWGEZJG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Br)Br |

| Canonical SMILES | C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Br)Br |

Introduction

Chemical Structure and Properties

1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene belongs to the family of halogenated aromatic compounds. Its structure consists of a benzene ring with two bromine atoms at positions 1 and 5, a difluoromethoxy group (-OCHF₂) at position 2, and a trifluoromethoxy group (-OCF₃) at position 3. This unique combination of substituents contributes to its distinct chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1803715-30-1 |

| Molecular Formula | C₈H₃Br₂F₅O₂ |

| Molecular Weight | 385.91 g/mol |

| IUPAC Name | 1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3Br2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |

| MDL Number | MFCD28784286 |

Source: This data is compiled from multiple sources .

The compound features five fluorine atoms and two bromine atoms attached to the benzene ring through various linkages, which significantly influences its physical properties including boiling point, melting point, and solubility. The presence of these halogen atoms contributes to the compound's lipophilicity, while the methoxy groups introduce polarity into the molecule, creating a balance that affects its solubility characteristics in different solvents.

Synthesis and Production Methods

Catalytic Radical Difluoromethoxylation

A key step in the synthesis likely involves difluoromethoxylation of arenes. Recent advances in this area utilize photoredox catalysis with specific reagents. The process typically employs:

-

Photoredox catalysts (often iridium or ruthenium complexes)

-

Difluoromethylating reagents such as diethyl (bromodifluoromethyl)phosphonate

-

Base additives to facilitate the reaction

-

Controlled reaction conditions including specific wavelengths of light

These reactions are typically conducted under ambient atmosphere, magnetically stirred, and monitored by thin layer chromatography . The optimization of reaction parameters including catalyst loading, substrate stoichiometry, and reagent selection is crucial for achieving high yields and selectivity.

Industrial Production

For industrial-scale production, continuous flow reactors may be employed to ensure consistent quality and scalability. The process optimization focuses on:

-

Maximizing yield and purity

-

Minimizing waste and environmental impact

-

Ensuring cost-effectiveness

-

Employing efficient purification techniques such as recrystallization or chromatography

Applications in Research and Industry

The unique structure of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene, with its multiple halogen substituents, makes it valuable for various applications in research and industry.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and similar halogenated aromatics serve as important building blocks for drug discovery and development. The specific functions include:

-

Acting as a precursor for the synthesis of bioactive compounds

-

Serving as a pharmacophore in drug candidates

-

Functioning as a chemical probe in biological studies

-

Contributing to structure-activity relationship investigations

The presence of fluorine-containing groups (difluoromethoxy and trifluoromethoxy) is particularly significant in medicinal chemistry, as fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity of drug molecules . Currently, approximately 10% of marketed pharmaceuticals contain fluorine atoms, demonstrating the importance of such structural features.

Materials Science Applications

In materials science, 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene has potential applications including:

-

Serving as a monomer or building block for specialty polymers

-

Contributing to the development of electronic materials with specific properties

-

Functioning as an intermediate in the synthesis of liquid crystals or other advanced materials

The compound's reactivity is influenced by the presence of multiple halogens, which can act as leaving groups in substitution reactions or facilitate coupling reactions, making it particularly valuable for materials development.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as:

-

A versatile intermediate for complex molecule synthesis

-

A substrate for metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings)

-

A model compound for studying selective halogen substitution reactions

Chemical Reactivity and Behavior

The chemical behavior of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is largely determined by its functional groups and their electronic effects on the benzene ring.

Reactivity Patterns

Based on its structure, this compound would likely exhibit several reactivity patterns:

-

Bromide-Mediated Reactions: The bromine atoms at positions 1 and 5 can participate in various transformations:

-

Metal-halogen exchange reactions with organolithium or Grignard reagents

-

Palladium-catalyzed cross-coupling reactions

-

Nucleophilic aromatic substitution under appropriate conditions

-

-

Fluorinated Methoxy Group Stability: The difluoromethoxy and trifluoromethoxy groups are generally stable but can undergo:

-

Hydrolysis under strong acidic or basic conditions

-

Specific transformations when targeted with appropriate reagents

-

-

Electronic Effects: The electron-withdrawing nature of the halogenated substituents affects the electron density of the benzene ring, influencing its reactivity in electrophilic and nucleophilic reactions.

Spectroscopic Properties

The spectroscopic identification of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene involves several techniques:

-

NMR Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable structural information. The presence of fluorine atoms allows for ¹⁹F NMR analysis, providing additional structural confirmation.

-

Mass Spectrometry: The mass spectrum would show characteristic isotope patterns due to the presence of bromine atoms.

-

Infrared Spectroscopy: IR spectroscopy reveals specific absorption bands for the C-F, C-O, and C-Br bonds.

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene, it is valuable to compare it with structurally similar compounds.

Comparative Analysis

Table 2: Comparison with Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene | 1803715-30-1 | C₈H₃Br₂F₅O₂ | 385.91 | Reference compound |

| 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | 1806349-22-3 | C₈H₃Br₂F₅OS | 401.98 | Contains -SCF₃ instead of -OCF₃ |

| 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene | 1803835-13-3 | C₈H₃Br₂F₅OS | 401.98 | Different bromine positions and -SCF₃ instead of -OCF₃ |

| 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene | 1804937-82-3 | C₈H₃Br₂F₅O₂ | 385.91 | Different arrangement of substituents |

| 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | 1439904-14-9 | C₇H₂BrF₅O | 276.99 | One bromine instead of two, additional fluorine substitutions |

Sources: Data compiled from multiple sources .

Structure-Property Relationships

The structural variations among these compounds significantly impact their chemical and physical properties:

These structure-property relationships are crucial for understanding and predicting the behavior of these compounds in various applications and reactions.

Analytical Methods for Identification and Characterization

The identification and characterization of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene can be accomplished through various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information through ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, with characteristic isotope patterns due to bromine atoms.

-

UV-Visible Spectroscopy: Provides information about electronic transitions and conjugation.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used for separation, identification, and quantification.

-

Gas Chromatography (GC): Particularly useful for volatile compounds and when coupled with mass spectrometry (GC-MS).

-

Thin-Layer Chromatography (TLC): Used for monitoring reactions and initial purity assessments.

Additional Analytical Techniques

-

X-ray Crystallography: Provides definitive structural information if suitable crystals can be obtained.

-

Elemental Analysis: Confirms the elemental composition of the compound.

-

Thermal Analysis: Techniques such as DSC (Differential Scanning Calorimetry) provide information about phase transitions and thermal stability.

Future Research Directions

The complex structure and reactivity of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene suggest several promising areas for future research.

Synthetic Applications

-

Development of selective functionalization methods utilizing the bromine positions

-

Exploration of metal-catalyzed coupling reactions for the creation of complex molecules

-

Investigation of the compound's utility in click chemistry and other modern synthetic methodologies

Biological Studies

-

Screening for potential biological activities, particularly in antimicrobial and anticancer applications

-

Structure-activity relationship studies comparing this compound with structural analogs

-

Investigation of specific enzyme inhibition properties

Materials Science Applications

-

Incorporation into polymer systems for specialized applications

-

Development of new electronic or optical materials leveraging the unique electronic properties

-

Exploration of applications in specialty coatings or films

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume